5-Fluoro-2-methylphenyl isothiocyanate

Overview

Description

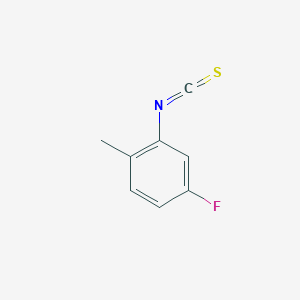

5-Fluoro-2-methylphenyl isothiocyanate (CAS: 175205-39-7) is an organosulfur compound with the molecular formula C₈H₆FNS. It belongs to the aryl isothiocyanate family, characterized by the reactive isothiocyanate (-N=C=S) group attached to an aromatic ring. This compound is widely used in organic synthesis, particularly in the preparation of thiourea derivatives and as a building block for pharmaceuticals and agrochemicals. Its structure features a fluorine atom at the 5-position and a methyl group at the 2-position of the benzene ring, which influence its electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylphenyl isothiocyanate typically involves the reaction of 5-fluoro-2-methylphenylamine with thiophosgene. The reaction proceeds as follows:

Starting Material: 5-Fluoro-2-methylphenylamine.

Reagent: Thiophosgene (CSCl(_2)).

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of thiophosgene.

The general reaction can be represented as:

5-Fluoro-2-methylphenylamine+Thiophosgene→5-Fluoro-2-methylphenyl isothiocyanate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems to handle thiophosgene and control reaction parameters is common to minimize exposure and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylphenyl isothiocyanate can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents.

Catalysts: Base catalysts such as triethylamine may be used to facilitate nucleophilic substitution.

Major Products

Thioureas: Formed by reaction with amines.

Carbamates: Formed by reaction with alcohols.

Dithiocarbamates: Formed by reaction with thiols.

Scientific Research Applications

Chemistry

5-Fluoro-2-methylphenyl isothiocyanate serves as an essential intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the creation of various derivatives. Common reactions include:

- Nucleophilic Substitution : Reacts with amines, alcohols, and thiols to form thioureas and carbamates.

- Cyclization Reactions : Can participate in forming heterocyclic compounds.

Common Reagents and Conditions :

| Reaction Type | Nucleophiles | Solvents | Catalysts |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Dichloromethane, Acetonitrile | Base catalysts (e.g., triethylamine) |

Biology

In biological research, this compound is utilized for modifying biomolecules. It forms stable thiourea linkages with proteins and peptides, facilitating studies on protein function and interactions. The electrophilic nature of the compound allows it to interact with nucleophilic sites on proteins.

Medicine

This compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies suggest that derivatives may exhibit selective toxicity against cancer cells, particularly those expressing multidrug resistance proteins.

- Antimicrobial Properties : Isothiocyanates are known for their antimicrobial effects against various pathogens.

Case Study: Anticancer Activity

A study demonstrated that derivatives of isothiocyanates could selectively kill P-glycoprotein-expressing cancer cells, suggesting potential applications in overcoming multidrug resistance in cancer therapy .

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials:

- Polymers : Employed in creating polymeric materials with specific properties.

- Agrochemicals : Investigated for their pesticidal properties in crop protection.

Summary

This compound plays a crucial role in scientific research across multiple disciplines. Its applications range from organic synthesis to medicinal chemistry, highlighting its versatility as a building block for developing new therapeutic agents. Ongoing research into its biological mechanisms will further elucidate its potential benefits in various fields.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylphenyl isothiocyanate involves its reactivity with nucleophilic sites on target molecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups, leading to the formation of stable adducts. This reactivity is exploited in various applications, from chemical synthesis to biological labeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, reactivity, and physicochemical properties of aryl isothiocyanates are highly dependent on substituents on the aromatic ring. Below is a detailed comparison with analogous compounds:

Substituent Effects on Molecular Properties

Key Research Findings

Synthetic Versatility : this compound is synthesized via thiophosgene-mediated reactions, with oxidation steps yielding sulfoxide derivatives for further functionalization .

Structural-Activity Relationships: Halogenation (F, Cl) at the 5-position increases electrophilicity and bioactivity compared to methoxy or methyl substituents.

Comparative Stability : Fluorinated derivatives exhibit greater thermal stability than chlorinated analogs, as evidenced by differential scanning calorimetry (DSC) data .

Biological Activity

5-Fluoro-2-methylphenyl isothiocyanate (FMPI) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment. Isothiocyanates (ITCs), including FMPI, are known for their diverse biological properties, including anticancer, antimicrobial, and antifungal activities. This article reviews the biological activity of FMPI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

FMPI is characterized by the presence of a fluorine atom and an isothiocyanate functional group. Its chemical structure can be represented as follows:

- Molecular Formula : CHFS

- Molecular Weight : 185.22 g/mol

The presence of the fluorine atom enhances the compound's reactivity and biological activity compared to its non-fluorinated analogs.

The biological activity of FMPI can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : FMPI has been shown to inhibit the proliferation of various cancer cell lines. It acts by inducing apoptosis and affecting cell cycle regulation.

- Modulation of Enzymatic Activity : FMPI interacts with enzymes involved in cancer progression, including histone deacetylases (HDACs) and DNA methyltransferases. This interaction leads to altered gene expression profiles that favor apoptosis over cell survival .

- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and reduce inflammation, further contributing to its anticancer effects .

Anticancer Activity

FMPI has demonstrated significant anticancer properties in various studies:

- In Vitro Studies : Research indicates that FMPI effectively inhibits the growth of several cancer cell lines, including:

- Mechanistic Insights : Studies have shown that FMPI induces apoptosis through the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases . Additionally, it has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.

Antimicrobial Activity

FMPI exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies report a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10-50 µg/mL .

- Fungal Activity : FMPI also demonstrates antifungal activity against species such as Candida albicans, with MIC values comparable to standard antifungal agents .

Case Studies

-

Combination Therapy in Cancer Treatment :

A study investigated the combined effects of FMPI with traditional chemotherapeutics. The results indicated enhanced cytotoxicity when FMPI was used alongside doxorubicin in MCF-7 cells, suggesting a synergistic effect that could improve therapeutic outcomes . -

Dietary Sources and Epidemiological Studies :

Epidemiological research suggests that diets rich in cruciferous vegetables containing ITCs like FMPI correlate with reduced cancer incidence. This observation supports the potential role of dietary FMPI as a preventive agent against certain cancers .

Data Summary

The following table summarizes key findings related to the biological activity of FMPI:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-2-methylphenyl isothiocyanate?

The compound is typically synthesized via intramolecular cyclization of thioureas derived from 4-substituted 3-fluoro-anilines and isothiocyanates. For example, thioureas can be prepared by reacting 3-fluoro-aniline derivatives with appropriate isothiocyanate precursors under controlled conditions. Key catalysts include phosphorus pentoxide, iodine, and copper sulfate, which facilitate the cyclization step . Solvent selection (e.g., ethanol) and temperature optimization are critical for achieving yields above 70% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Standard characterization methods include:

- 1H/13C NMR : To resolve aromatic protons (δ 7.34–8.41 ppm) and carbon environments (e.g., C=O at ~165 ppm). Deuterated DMSO is preferred to minimize solvent interference .

- IR spectroscopy : Detects functional groups like isothiocyanate (N=C=S stretch ~2050–2150 cm⁻¹) and carbonyl groups (~1660 cm⁻¹) .

- Mass spectrometry (MS) : Fragmentation patterns (e.g., m/z 547 molecular ion) confirm molecular weight and structural motifs .

- Elemental analysis : Validates purity by comparing calculated vs. observed C, H, N, and S percentages .

Q. What safety precautions are necessary when handling this compound?

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves and eye protection to prevent skin/eye contact.

- In case of exposure, rinse affected areas with water and consult a physician. Store in airtight containers away from moisture and oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in fluorinated isothiocyanate derivatives?

Regioselectivity is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the fluorine-adjacent position.

- Catalyst choice : Copper sulfate promotes selective cyclization, while iodine may favor alternative pathways .

- Temperature gradients : Lower temperatures (0–25°C) reduce side reactions, as shown in thiourea cyclization studies .

Controlled experiments with varying catalysts and solvents are recommended to map reaction pathways.

Q. How do fluorine substituents influence the compound’s reactivity compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom increases electrophilicity at the isothiocyanate group, enhancing reactivity with nucleophiles (e.g., amines). Comparative studies with 2-methylphenyl isothiocyanate (non-fluorinated) reveal faster reaction kinetics in fluorinated derivatives, particularly in SNAr (nucleophilic aromatic substitution) reactions .

Q. What advanced strategies resolve spectral overlaps in NMR analysis of fluorinated aromatic systems?

- 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic signals by correlating proton-proton and proton-carbon couplings.

- Low-temperature NMR : Reduces signal broadening caused by dynamic effects in DMSO-d6 .

- Isotopic labeling : 19F NMR can track fluorine-specific environments without interference from other substituents.

Q. How can conflicting yield data from different synthetic protocols be reconciled?

Discrepancies often arise from variations in:

- Catalyst purity : Trace impurities in copper sulfate or phosphorus pentoxide can alter reaction efficiency .

- Workup procedures : Incomplete removal of byproducts (e.g., dithiocarbamates) may inflate yields.

Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents) and validate yields via HPLC or GC-MS .

Methodological and Analytical Questions

Q. What mechanistic studies are recommended to elucidate the cyclization pathway of thiourea precursors?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational modeling (DFT) : Simulate transition states to predict regiochemical outcomes .

- Trapping intermediates : Use in-situ IR to detect transient species like isothiocyanate-thiourea adducts.

Q. How should researchers assess the environmental impact of this compound?

- Aquatic toxicity assays : Use Daphnia magna or algal models to evaluate EC50 values.

- Degradation studies : Monitor hydrolytic stability under acidic/basic conditions (pH 2–12) and UV exposure. Current data indicate moderate persistence in aqueous environments .

Q. What strategies mitigate decomposition during long-term storage?

Properties

IUPAC Name |

4-fluoro-2-isothiocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCYTKXGZLOVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334026 | |

| Record name | 5-Fluoro-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-39-7 | |

| Record name | 4-Fluoro-2-isothiocyanato-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-o-tolyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.